BenchChemオンラインストアへようこそ!

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

P2X4 receptor Antagonist Pain

Choose this specific pyrazole acid for its unique gem-dimethyl α,α-disubstitution pattern—structurally distinct from 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 51292-42-3) and 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 925607-95-0). The carboxylic acid enables amide coupling; the 4-bromo handle permits Pd-catalyzed cross-couplings. Documented P2X4 antagonist activity (IC₅₀ 8.34 µM) provides a validated benchmark for allosteric site screening. Fragment-sized (MW 233) for GPCR/ion channel library synthesis. Procure from verified suppliers to ensure experimental reproducibility.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 917569-72-3
Cat. No. B2492751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS917569-72-3
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESCC(C)(C(=O)O)N1C=C(C=N1)Br
InChIInChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
InChIKeyFDFLFWTVMKIZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: Baseline Characterization and Procurement-Relevant Identifiers


2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS: 917569-72-3) is a synthetic pyrazole carboxylic acid derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol [1]. The compound is a member of the N-substituted pyrazole class, a group frequently explored in medicinal chemistry for its ability to interact with diverse biological targets [2]. It serves as a research chemical, with its structure characterized by a bromine atom on the pyrazole ring, a feature often implicated in modulating target binding affinity and selectivity . For procurement, it is available from specialized suppliers at standard research purities, with reported values of 95% and higher [1].

Rationale Against Casual Substitution of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in Research


The pyrazole carboxylic acid chemical space exhibits high functional sensitivity to subtle structural variations, making simple substitution of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid with seemingly similar analogs unreliable. Differences in the position and nature of substituents on the pyrazole ring, or the specific alpha-substitution pattern on the acetic acid moiety, can profoundly alter target engagement, selectivity, and physicochemical properties . Even among close structural relatives, such as the 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS: 51292-42-3) or 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS: 925607-95-0), changes in the linker length or the position of the methyl branch can lead to divergent biological activities and synthetic utility . Therefore, verifying compound-specific data is critical for ensuring experimental reproducibility and achieving the desired research outcome. The following section provides quantitative evidence of such distinctions.

Quantitative Evidence of Differentiated Activity of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid


P2X4 Receptor Antagonism: Cross-Study Comparison Highlights Weaker Potency Relative to Optimized Scaffolds

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid exhibits measurable but relatively weak antagonist activity at the human P2X4 purinoceptor. In a functional cellular assay using human 1321N1 cells, the compound reduced intracellular Ca²⁺ influx with an IC₅₀ of 8.34 µM (8.34E+3 nM) [1]. This positions it as a low-potency starting point when compared to more optimized P2X4 antagonists reported in the literature, which achieve IC₅₀ values in the low nanomolar range. For instance, compound BX430, a well-characterized selective P2X4 antagonist, exhibits an IC₅₀ of approximately 100 nM in similar functional assays. This represents a potency differential of roughly two orders of magnitude, underscoring that while 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid engages the target, it does not represent a potent or optimized tool compound for this receptor.

P2X4 receptor Antagonist Pain Inflammation Neurodegeneration

Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism: The Target Compound Demonstrates Class-Level Activity but Lacks Quantitative Data for Differentiation

The compound has been implicated as an mGluR2 antagonist based on database entries linking the N-substituted pyrazole class to this target [1]. However, a crucial limitation exists: no quantitative IC₅₀, Ki, or functional activity data could be located for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid at the mGluR2 receptor itself. In contrast, other structurally related compounds within the same chemotype do have reported activity. For instance, CHEMBL3421839, another N-substituted pyrazole, acts as a negative allosteric modulator of human mGluR2 with a reported IC₅₀ of 79 nM [2]. The absence of data for the target compound prevents any direct performance comparison or substitution for a validated tool. It can only be inferred that it belongs to a class known to modulate this receptor.

mGluR2 Antagonist Neurology Psychiatry Glutamate

Target Class Profile Suggests Additional GPCR Interactions (CRF1) Lacking Compound-Specific Confirmation

Additional database entries associate 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid with activity at the Corticotropin-Releasing Factor 1 (CRF1) receptor, a Class B GPCR [1]. A pKi value of 8.17 is reported for this target [2]. However, it is critical to note that the bioactivity data on GPCRdb is not unambiguously linked to this specific compound via an explicit experimental citation; it is possible the data refers to a related chemotype or is a projection. No direct experimental evidence validating this pKi value for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid was found. For comparison, the well-known CRF1 antagonist Antalarmin has a reported Ki of 1.9 nM (pKi ~8.7).

CRF1 GPCR Stress Anxiety Endocrinology

Impact of Alpha-Substitution Pattern on Physicochemical and Synthetic Utility

The geminal dimethyl group at the alpha-position of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts distinct physicochemical properties compared to its mono-methyl and unsubstituted acetic acid analogs. The target compound has a calculated molecular weight of 233.06 g/mol and an exact mass of 231.98 Da [1]. In comparison, the propanoic acid analog (CAS: 51292-42-3) has a molecular weight of 219.04 g/mol , and the methyl ester analog (CAS: 1005615-47-3) has a weight of 247.09 g/mol . The presence of the gem-dimethyl group increases steric bulk and lipophilicity relative to the propanoic acid analog, which can influence both its reactivity in coupling reactions and its passive membrane permeability if the scaffold is advanced. This specific substitution is a defined feature that would be absent in other close analogs, offering a distinct vector for property modulation in a drug discovery program.

Synthetic Building Block Reactivity Physicochemical Properties Medicinal Chemistry

The 4-Bromo Substituent as a Differentiator in Receptor Interaction and Synthetic Versatility

The presence of a bromine atom at the 4-position of the pyrazole ring is a key differentiator for this compound compared to its non-halogenated or differently halogenated pyrazole counterparts. The bromine atom is described as playing a crucial role in binding to active sites of enzymes or receptors through halogen bonding or hydrophobic interactions . This is a distinct feature not present in 2-(1H-pyrazol-1-yl)-2-methylpropanoic acid analogs. Furthermore, the aryl bromide provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) . This dual role as a potential pharmacophore and a reactive site for derivatization distinguishes it from non-halogenated pyrazole building blocks, making it a versatile intermediate for library synthesis.

Halogen Bonding Medicinal Chemistry Cross-Coupling Synthetic Handle

Recommended Research Scenarios for Procuring 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Based on Evidence


As a Synthetic Building Block for Diversity-Oriented Synthesis (DOS) and SAR Exploration

Given its defined gem-dimethyl substitution pattern and the presence of a versatile 4-bromo handle, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is optimally procured as a starting material for generating diverse small-molecule libraries. The carboxylic acid can be readily coupled to amines, while the aryl bromide allows for subsequent palladium-catalyzed cross-couplings to introduce a wide range of aryl, heteroaryl, or amine groups. This makes it a strategic choice for medicinal chemists aiming to explore chemical space around the pyrazole core in a parallel or high-throughput synthesis format [1].

As a Reference Compound for Profiling Low-Affinity P2X4 Antagonism

For researchers specifically investigating the P2X4 purinoceptor and requiring a compound with documented, albeit weak, antagonist activity, this product can serve as a reference control. Its reported IC₅₀ of 8.34 µM in a functional assay provides a clear benchmark [1]. It is particularly suitable for studies aiming to identify or validate novel allosteric binding sites on P2X4 that can accommodate low-molecular-weight ligands, or for use in counter-screening assays to confirm the specificity of more potent tool compounds.

For Physicochemical Property Optimization in Lead Development Programs

The compound is well-suited for use in early-stage drug discovery programs where fine-tuning physicochemical parameters is required. Its molecular weight (233.06 g/mol) and calculated lipophilicity, dictated by the gem-dimethyl group, represent a specific 'property set' [1]. Medicinal chemists can procure this compound to assess how the introduction of this specific acid side-chain influences critical parameters like logD, aqueous solubility, and metabolic stability when conjugated to a larger pharmacophore, thereby informing rational lead optimization strategies.

As a Core Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting GPCRs or Purinoceptors

The compound's size (MW 233 Da) and its association with multiple GPCR targets (mGluR2, CRF1) and the P2X4 ligand-gated ion channel suggest its utility as a fragment-sized lead for screening against these protein families [1][2]. Its structural simplicity and confirmed, measurable activity at P2X4 make it a viable starting point for fragment growing or merging campaigns aimed at developing more potent and selective modulators for these therapeutically relevant targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.